molecular formula C19H24N2O6 B5631668 2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide

2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide

Cat. No. B5631668
M. Wt: 376.4 g/mol
InChI Key: GUNWIMBDTIVHOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoquinoline derivatives involves complex chemical procedures aimed at achieving high selectivity and affinity for targeted biological receptors. For example, Hagihara et al. (2007) described the synthesis of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as novel alpha(2C)-adrenergic receptor antagonists, highlighting the intricate steps and structural considerations in synthesizing such compounds (Hagihara et al., 2007).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for their biological activity. The presence of dimethoxy groups and specific substitutions on the isoquinoline nucleus play a significant role in determining the compound's affinity and selectivity toward various biological targets. The detailed structural analysis provided by Xu et al. (2005) on sigma-2 receptor probes exemplifies the importance of molecular structure in the activity of these compounds (Xu et al., 2005).

Chemical Reactions and Properties

Isoquinoline derivatives undergo a range of chemical reactions, enabling the modification of their molecular structure to enhance biological activity or reduce toxicity. The electrochemical oxidation studies by Sainsbury and Todd (1992) illustrate how modifications in the isoquinoline structure can yield novel compounds with unique properties (Sainsbury & Todd, 1992).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for their application in drug development. The synthesis and characterization processes often aim to optimize these properties to ensure the compound's efficacy and safety.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity, of isoquinoline derivatives are influenced by their molecular structure. These properties determine the compound's interaction with biological systems and its potential as a therapeutic agent. For instance, the study of novel anticancer agents by Ruchelman et al. (2004), which target topoisomerase I, showcases the relationship between chemical properties and biological activity (Ruchelman et al., 2004).

properties

IUPAC Name

2-(5,6-dimethoxy-1-oxoisoquinolin-2-yl)-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-20(10-13-12-26-8-9-27-13)17(22)11-21-7-6-14-15(19(21)23)4-5-16(24-2)18(14)25-3/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNWIMBDTIVHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COCCO1)C(=O)CN2C=CC3=C(C2=O)C=CC(=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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